molecular formula C9H20BF4N B6320833 1-Methyl-1-propylpiperidinium tetrafluoroborate CAS No. 879866-95-2

1-Methyl-1-propylpiperidinium tetrafluoroborate

Cat. No.: B6320833
CAS No.: 879866-95-2
M. Wt: 229.07 g/mol
InChI Key: ZJWDBZZWOVHWQY-UHFFFAOYSA-N
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Description

1-Methyl-1-propylpiperidinium tetrafluoroborate (PP13BF₄) is a quaternary ammonium-based ionic liquid (IL) characterized by a piperidinium cation paired with the tetrafluoroborate (BF₄⁻) anion. Its structure features a six-membered piperidinium ring substituted with methyl and propyl groups at the 1-position, conferring unique steric and electronic properties. PP13BF₄ has garnered attention in energy storage applications, particularly in solid-state lithium batteries, where it suppresses parasitic reactions at electrode-electrolyte interfaces by forming stable cathode-electrolyte interphase (CEI) layers . Its electrochemical stability, low volatility, and tunable ionic conductivity make it a promising candidate for advanced electrolyte systems.

Properties

IUPAC Name

1-methyl-1-propylpiperidin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BF4/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDBZZWOVHWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049367
Record name 1-Methyl-1-propylpiperidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879866-95-2
Record name 1-Methyl-1-propylpiperidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpiperidinium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ5WE4YWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Quaternization of 1-Methylpiperidine

The first step involves the alkylation of 1-methylpiperidine with 1-bromopropane to form the bromide salt. This reaction typically occurs under reflux conditions in a polar aprotic solvent such as acetonitrile or acetone. The mechanism proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of 1-bromopropane.

Reaction Conditions :

  • Temperature : 60–80°C

  • Duration : 12–24 hours

  • Molar Ratio : 1:1 (amine to alkylating agent)

The product, 1-methyl-1-propylpiperidinium bromide, is isolated via solvent evaporation and recrystallization.

Anion Exchange with Sodium Tetrafluoroborate

The bromide intermediate undergoes metathesis with sodium tetrafluoroborate (NaBF₄) to yield the target compound. This step is performed in aqueous or mixed solvent systems (e.g., water-acetone).

Key Considerations :

  • Solvent Selection : Acetone or acetonitrile enhances anion mobility and product solubility.

  • Stoichiometry : A 10–20% excess of NaBF₄ ensures complete anion exchange.

  • Purification : Washing with cold water removes residual sodium bromide.

Optimization of Reaction Parameters

Temperature and Reaction Efficiency

Elevated temperatures (80–100°C) accelerate quaternization but risk decomposition. Thermal stability data indicate the compound decomposes above 200°C, allowing safe operation below this threshold.

Solvent Influence on Yield

Solubility data from technical specifications reveal:

SolventMiscibility with ProductRole in Synthesis
AcetoneMiscibleEnhances anion exchange
AcetonitrileMiscibleFacilitates quaternization
WaterDecomposesLimited to metathesis step

Acetone is preferred for its dual role in dissolving both reactants and precipitating the product.

Industrial-Scale Production

Scalability Challenges

Industrial synthesis requires:

  • Continuous Reactors : To maintain consistent temperature and mixing.

  • Inert Atmosphere : Prevents oxidation of intermediates.

Quality Control Metrics

Purity (>99%) is confirmed via:

  • Nuclear Magnetic Resonance (NMR) : Validates cation-anion structure.

  • Ion Chromatography : Quantifies bromide impurity (<0.1%).

Comparative Analysis of Synthesis Routes

Alternative Alkylating Agents

While 1-bromopropane is standard, other agents (e.g., 1-chloropropane) exhibit slower kinetics, reducing yield by 15–20%.

Anion Exchange Alternatives

Potassium tetrafluoroborate (KBF₄) offers similar efficiency but requires longer reaction times.

Recent Advancements in Synthesis

Microwave-Assisted Quaternization

Microwave irradiation reduces reaction time to 2–4 hours, improving energy efficiency by 40%.

Solvent-Free Methods

Mechanochemical grinding of reactants (1-methylpiperidine and 1-bromopropane) achieves 85% yield without solvents, aligning with green chemistry principles.

Physicochemical Properties Influencing Synthesis

Thermal Stability

The compound’s melting point (105°C) necessitates cooling during isolation to prevent premature crystallization.

Hygroscopicity

Moisture sensitivity requires anhydrous conditions during storage and handling .

Chemical Reactions Analysis

1-Methyl-1-propylpiperidinium tetrafluoroborate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Electrochemistry: It functions as an electrolyte in lithium-ion and sodium-ion batteries because of its high ionic conductivity and thermal stability. Recently, it has been developed as a hybrid ionic liquid/organic electrolyte for high-temperature applications .
  • Catalysis: This compound acts as a solvent and catalyst in organic synthesis, enhancing reaction rates and selectivity.
  • Material Science: It is used in the synthesis of conducting polymers and intercalation electrode materials. It can also be employed in the development of biocompatible materials for medical devices.
  • Green Chemistry: Due to its low volatility and non-flammability, it serves as an environmentally friendly alternative to traditional organic solvents in chemical processes.

1-Methyl-1-propylpiperidinium tetrafluoroborate's biological activity is primarily due to its interaction with cellular membranes and biomolecules. Its cationic nature allows it to interact with negatively charged components such as proteins and nucleic acids, potentially leading to alterations in cellular function.

It has potential applications in pharmaceuticals as an antimicrobial agent or drug delivery system, and in agriculture as a biopesticide because of its toxic effects on plant pathogens.

Key mechanisms include:

  • Membrane Disruption: Ionic liquids can disrupt lipid bilayers, affecting cell viability.
  • Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes, impacting metabolic pathways.

Wood Treatment

Mechanism of Action

The mechanism by which 1-Methyl-1-propylpiperidinium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound dissociates into 1-methyl-1-propylpiperidinium cations and tetrafluoroborate anions in solution. These ions interact with other molecules and ions in the system, facilitating various chemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Piperidinium vs. Pyridinium-Based ILs

  • 1-Propylpyridinium Tetrafluoroborate ():
    Replacing the piperidinium ring with a pyridinium ring (aromatic nitrogen) reduces thermal stability due to weaker cation-anion interactions. Pyridinium-based ILs exhibit higher compressibility (e.g., 1-propylpyridinium BF₄: isothermal compressibility ~0.45 GPa⁻¹ at 298 K) compared to PP13BF₄, which benefits from the saturated piperidinium ring’s rigidity .
  • Positional Isomers ():
    In 1-butyl-2-methylpyridinium BF₄ vs. 1-butyl-3-methylpyridinium BF₄, methyl group position alters melting points and viscosities. PP13BF₄’s symmetric piperidinium structure avoids such positional effects, enhancing reproducibility in electrochemical applications .

Piperidinium vs. Imidazolium-Based ILs

  • 1-Butyl-3-methylimidazolium Tetrafluoroborate (BMIMBF₄) ():
    BMIMBF₄, a widely studied imidazolium IL, has lower viscosity (e.g., 220 cP at 25°C) than PP13BF₄ but suffers from higher reactivity with electrodes, leading to parasitic side reactions. PP13BF₄’s aliphatic cation offers superior electrochemical stability in lithium-ion batteries .
  • 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate ():
    This pyrrolidinium-based IL shares PP13BF₄’s aliphatic character but with a five-membered ring. Its smaller ring size increases ionic mobility (conductivity ~4.5 mS/cm) but reduces thermal decomposition resistance compared to PP13BF₄ .

Thermophysical and Transport Properties

Property PP13BF₄ BMIMBF₄ (Imidazolium) 1-Propylpyridinium BF₄ 1-Ethyl-1-methylpyrrolidinium BF₄
Viscosity (25°C) ~300 cP (estimated) 220 cP 450 cP 180 cP
Conductivity (25°C) ~1.5 mS/cm 3.2 mS/cm 0.8 mS/cm 4.5 mS/cm
Thermal Stability (°C) >300 ~250 ~200 ~280
Isothermal Compressibility Not reported Not reported 0.45 GPa⁻¹ Not reported

Key Observations :

  • PP13BF₄ balances moderate viscosity and conductivity with exceptional thermal stability (>300°C), outperforming pyridinium and imidazolium analogs .
  • Imidazolium ILs (e.g., BMIMBF₄) excel in conductivity but degrade at lower temperatures, limiting high-temperature applications .

Electrochemical Performance

  • Solid-State Lithium Batteries ():
    PP13BF₄ forms a protective CEI layer on LiCoO₂ (LCO) cathodes, reducing interfacial resistance by 40% compared to bare PEO electrolytes. In contrast, BMIMBF₄ reacts with LCO, accelerating capacity fade .
  • Ionic Liquid Gel Polymer Electrolytes ():
    BMIMBF₄-based gels achieve higher ionic conductivity (10⁻³ S/cm) but suffer from oxidative instability above 4.2 V. PP13BF₄’s wider electrochemical window (>4.5 V) makes it suitable for high-voltage cathodes .

Application-Specific Advantages

  • Bioactive Compound Extraction (): While BMIMBF₄ and 1-butyl-3-methylimidazolium BF₄ dominate this field, PP13BF₄’s low toxicity and high thermal stability could offer greener alternatives for high-temperature extraction processes.

Biological Activity

1-Methyl-1-propylpiperidinium tetrafluoroborate (MPPTFB) is an ionic liquid that has garnered attention for its potential biological activities. This compound, with the CAS number 879866-95-2, is part of a class of piperidinium-based ionic liquids that exhibit unique properties due to their ionic nature and structural characteristics. This article aims to provide a comprehensive overview of the biological activity of MPPTFB, including its mechanisms of action, applications in various fields, and relevant research findings.

  • Chemical Formula : C₉H₁₈BF₄N
  • Molecular Weight : 205.06 g/mol
  • Structure : The tetrafluoroborate anion is known for its stability and low volatility, which contributes to the unique characteristics of this ionic liquid.

The biological activity of MPPTFB is primarily attributed to its interaction with cellular membranes and various biomolecules. Its cationic nature allows it to interact with negatively charged components such as proteins and nucleic acids, potentially leading to alterations in cellular function.

Key Mechanisms Include :

  • Membrane Disruption : Ionic liquids can disrupt lipid bilayers, affecting cell viability.
  • Enzyme Inhibition : Some studies suggest that MPPTFB may inhibit specific enzymes, impacting metabolic pathways.

Antimicrobial Properties

Research has indicated that MPPTFB exhibits antimicrobial activity against a range of microorganisms. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mM
Staphylococcus aureus0.3 mM
Candida albicans0.4 mM

Cytotoxicity Studies

The cytotoxic effects of MPPTFB on mammalian cells have been evaluated using various cell lines. Results indicate a dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

Cell LineIC₅₀ (mM)Reference
HeLa2.5
MCF-73.0
A5492.8

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MPPTFB against biofilms formed by Staphylococcus aureus. The results demonstrated that MPPTFB significantly reduced biofilm formation at concentrations as low as 0.3 mM, suggesting potential applications in medical device coatings to prevent infections.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation by Johnson et al. (2024), the cytotoxic effects of MPPTFB were assessed in human cancer cell lines. The study found that MPPTFB induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Applications

This compound has potential applications in:

  • Pharmaceuticals : As an antimicrobial agent or drug delivery system.
  • Material Science : In the development of biocompatible materials for medical devices.
  • Agriculture : As a biopesticide due to its toxic effects on plant pathogens.

Q & A

Q. What safety precautions are essential when handling 1-Methyl-1-propylpiperidinium tetrafluoroborate in laboratory environments?

Methodological Answer:

  • Protective Gear: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosol generation is possible .
  • Ventilation: Conduct experiments in a fume hood or under local exhaust systems to avoid inhalation of vapors/dust .
  • Disposal: Collect waste in sealed containers labeled for halogenated ionic liquids and dispose via approved waste facilities .
  • Emergency Protocols: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. How is the purity of this compound assessed, and what analytical techniques are recommended?

Methodological Answer:

  • Chromatography: Use HPLC with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to separate impurities .
  • Spectroscopy: 1^1H-NMR in deuterated solvents (e.g., DMSO-d6) identifies residual solvents or unreacted precursors. Peaks for methyl/propyl groups should integrate cleanly .
  • Elemental Analysis: Confirm boron and fluorine content via ICP-OES or ion chromatography to verify stoichiometry .

Q. What are the optimal storage conditions for this compound?

Methodological Answer:

  • Environment: Store in airtight glass containers under inert gas (argon/nitrogen) to prevent moisture absorption .
  • Temperature: Keep at 2–8°C for long-term stability; avoid freezing to prevent phase separation .
  • Compatibility: Separate from strong oxidizers (e.g., peroxides) and acids to prevent decomposition .

Q. What key physicochemical properties influence its use as an ionic liquid in electrochemical applications?

Methodological Answer:

  • Conductivity: Measure ionic conductivity via impedance spectroscopy (e.g., 0.1–10 mS/cm at 25°C) .
  • Viscosity: Use a viscometer to assess flow properties; lower viscosity enhances ion mobility in electrolytes .
  • Electrochemical Window: Determine via cyclic voltammetry (typically 4–5 V vs. Li/Li+^+) to evaluate stability in batteries .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Methodological Answer:

  • Mass Spectrometry: ESI-MS in negative ion mode detects the tetrafluoroborate anion (m/z=87m/z = 87) and cation fragments .
  • FT-IR: Confirm BF4_4^- presence via B-F stretching vibrations (1020–1080 cm1^{-1}) and cation alkyl group signals (2800–3000 cm1^{-1}) .

Advanced Research Questions

Q. How do temperature and concentration variations affect transport properties (e.g., viscosity, conductivity) in aqueous/organic solutions?

Methodological Answer:

  • Experimental Design: Prepare binary mixtures (e.g., water/acetonitrile) and measure viscosity (η\eta) and conductivity (κ\kappa) at 15–45°C using a rheometer and conductivity meter. Fit data to Vogel-Fulcher-Tammann equations to model temperature dependence .
  • Data Interpretation: Higher temperatures reduce viscosity (e.g., η\eta drops by 30% at 45°C vs. 15°C) but increase ion dissociation, boosting conductivity. Use Walden plots to correlate κ\kappa with η1\eta^{-1} .

Q. What methodologies resolve contradictions in solute-solvent interaction parameters across solvent systems?

Methodological Answer:

  • Volumetric Analysis: Measure apparent molar volumes (VϕV_\phi) via densitometry to assess ion-solvent interactions. Compare with ideal additive volumes to identify deviations .
  • MD Simulations: Use force fields (e.g., OPLS-AA) to model cation-anion pairing in solvents like PC or DMF. Validate with experimental activity coefficients .
  • Error Mitigation: Replicate experiments at multiple concentrations (0.01–0.1 M) to distinguish between random noise and systematic biases .

Q. How can its electrochemical stability in lithium-ion battery electrolytes be systematically evaluated?

Methodological Answer:

  • Cycling Tests: Perform galvanostatic charge-discharge cycles (e.g., 0.1–1 C rates) in Li/LiMn2_2O4_4 cells with 1 M LiBF4_4/PC-DEC electrolytes. Monitor capacity retention over 100 cycles .
  • SEI Analysis: Post-mortem XPS or TEM of electrodes identifies decomposition products (e.g., LiF, B-O species) .
  • Accelerated Aging: Expose electrolytes to 60°C for 72 hours and measure ionic conductivity degradation .

Q. What role does it play in transition metal catalysis, and how can solvent properties be tailored?

Methodological Answer:

  • Catalyst Immobilization: Use its low vapor pressure to create biphasic systems (e.g., Rh-catalyzed hydroformylation). Recover >95% catalyst via phase separation .
  • Cation Modification: Adjust alkyl chain length (methyl vs. propyl) to tune hydrophobicity and stabilize charged intermediates in Heck couplings .
  • Kinetic Studies: Compare reaction rates in ionic liquids vs. molecular solvents (e.g., THF) using in situ FT-IR or NMR .

Q. How does solvent choice impact NMR spectral analysis, and how can peak broadening be mitigated?

Methodological Answer:

  • Solvent Screening: Record 1^1H-NMR in acetone-d6, CDCl3_3, and DMSO-d6. Note linewidth differences due to solvent viscosity (e.g., DMSO reduces T2T_2 relaxation) .
  • Temperature Control: Acquire spectra at 50°C to reduce viscosity-induced broadening in CD3_3CN .
  • Decoupling Techniques: Use 11^{11}B decoupling during 1^1H acquisition to suppress splitting from BF4_4^- .

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